

# Technical Guide: Preclinical Data Overview of Hypidone Hydrochloride (YL-0919)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Hypidone hydrochloride |           |
| Cat. No.:            | B10775583              | Get Quote |

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available data from early-phase clinical trials for **Hypidone hydrochloride** (YL-0919) is limited. A Phase II clinical trial (NCT03404466) to evaluate the safety and efficacy of **Hypidone hydrochloride** tablets in patients with Major Depressive Disorder (MDD) is registered, but results have not been publicly disclosed. This guide, therefore, provides a comprehensive overview of the available preclinical data from in vitro and in vivo animal studies.

#### Introduction

Hypidone hydrochloride (YL-0919) is a novel investigational drug with a multi-target pharmacological profile being developed for the treatment of major depressive disorder (MDD) and other neuropsychiatric conditions. Preclinical studies suggest that YL-0919 may offer a rapid onset of antidepressant effects compared to traditional selective serotonin reuptake inhibitors (SSRIs). This document summarizes the key preclinical findings related to its mechanism of action, efficacy in animal models, and associated signaling pathways.

It is important to note that a 2013 publication characterizing YL-0919 as a selective serotonin reuptake inhibitor and 5-HT1A receptor agonist was later retracted due to the authors no longer having confidence in the reliability of the results concerning its selectivity. Subsequent research has further elucidated its complex pharmacology.



#### **Mechanism of Action**

Preclinical evidence suggests that **Hypidone hydrochloride**'s antidepressant and anxiolytic-like effects stem from its engagement with multiple targets within the central nervous system. Its proposed mechanisms of action include:

- Selective Serotonin Reuptake Inhibition (SSRI): Like conventional antidepressants, YL-0919
  is believed to inhibit the reuptake of serotonin, thereby increasing its extracellular levels in
  the synapse.
- 5-HT1A Receptor Partial Agonism: YL-0919 acts as a partial agonist at the 5-HT1A receptor, a mechanism that may contribute to its anxiolytic properties and potentially faster onset of action.
- 5-HT6 Receptor Agonism: The compound also demonstrates agonist activity at the 5-HT6 receptor, which is implicated in cognitive function.
- Sigma-1 Receptor Agonism: YL-0919 is also a selective agonist of the sigma-1 receptor, a
  chaperone protein at the mitochondria-associated endoplasmic reticulum membrane that
  modulates various signaling pathways and is involved in neuroprotection and synaptic
  plasticity.

# **Preclinical Efficacy in Animal Models**

**Hypidone hydrochloride** has demonstrated antidepressant-like, anxiolytic-like, and procognitive effects in various rodent and non-human primate models of depression and post-traumatic stress disorder (PTSD).

The antidepressant-like properties of YL-0919 have been evaluated using several behavioral despair and anhedonia models.

Table 1: Summary of Antidepressant-Like Effects of **Hypidone Hydrochloride** in Rodent Models



| Animal<br>Model                          | Test                                             | Species | Dose Range<br>(mg/kg, i.g.) | Key<br>Findings                                       | Reference |
|------------------------------------------|--------------------------------------------------|---------|-----------------------------|-------------------------------------------------------|-----------|
| Chronic<br>Unpredictable<br>Stress (CUS) | Sucrose<br>Preference<br>Test (SPT)              | Rat     | 2.5                         | Rapid improvement in sucrose preference scores.       | [1]       |
| Chronic<br>Unpredictable<br>Stress (CUS) | Forced Swim<br>Test (FST)                        | Rat     | 2.5                         | Decreased immobility time after 5 days of treatment.  | [1]       |
| Chronic<br>Unpredictable<br>Stress (CUS) | Novelty-<br>Suppressed<br>Feeding Test<br>(NSFT) | Rat     | 2.5                         | Decreased latency to feed after 10 days of treatment. | [1]       |
| Normal Mice                              | Tail<br>Suspension<br>Test (TST)                 | Mouse   | 0.625 - 2.5                 | Significant reduction in immobility time.             | [2]       |
| Normal Mice                              | Forced Swim<br>Test (FST)                        | Mouse   | 0.625 - 2.5                 | Significant reduction in immobility time.             | [2]       |

YL-0919 has also been investigated for its potential in treating PTSD-like behaviors in animal models.

Table 2: Efficacy of Hypidone Hydrochloride in a Rat Model of PTSD



| Animal<br>Model                              | Test                                       | Species | Dose<br>(mg/kg, i.g.) | Key<br>Findings                                   | Reference |
|----------------------------------------------|--------------------------------------------|---------|-----------------------|---------------------------------------------------|-----------|
| Time-<br>Dependent<br>Sensitization<br>(TDS) | Contextual<br>Fear<br>Conditioning         | Rat     | 1.25, 2.5             | Significant reduction in freezing time.           | [3]       |
| Time-<br>Dependent<br>Sensitization<br>(TDS) | Novel Object<br>Recognition<br>Test (NORT) | Rat     | 1.25, 2.5             | Reversal of decreased recognition index.          | [3]       |
| Time- Dependent Sensitization (TDS)          | Y-Maze Test                                | Rat     | 1.25, 2.5             | Increased percentage of spontaneous alternations. | [3]       |

A study in cynomolgus monkeys subjected to chronic unpredictable stress demonstrated the rapid-onset antidepressant effects of YL-0919.

Table 3: Antidepressant-Like Effects of Hypidone Hydrochloride in Cynomolgus Monkeys

| Animal<br>Model                              | Behavior<br>al<br>Measures                                    | Species               | Dose<br>(mg/kg,<br>i.g.) | Onset of<br>Action | Key<br>Findings                               | Referenc<br>e |
|----------------------------------------------|---------------------------------------------------------------|-----------------------|--------------------------|--------------------|-----------------------------------------------|---------------|
| Chronic<br>Unpredicta<br>ble Stress<br>(CUS) | Huddling,<br>self-<br>clasping,<br>locomotion,<br>exploration | Cynomolgu<br>s Monkey | 1.2                      | 9 days             | Markedly reversed depression -like behaviors. | [1][4]        |

# **Signaling Pathways**

Preclinical studies indicate that the therapeutic effects of **Hypidone hydrochloride** are associated with the modulation of key intracellular signaling pathways involved in neuroplasticity and cell survival. The Brain-Derived Neurotrophic Factor (BDNF) and the



mammalian target of rapamycin (mTOR) signaling pathway appear to be central to its mechanism.

YL-0919 has been shown to activate the BDNF-mTOR signaling cascade in the prefrontal cortex and hippocampus of rodents.[5][6] This activation leads to increased synaptogenesis and dendritic complexity.



Click to download full resolution via product page

Proposed BDNF-mTOR signaling pathway activated by Hypidone hydrochloride.

## **Experimental Protocols**

The following are summaries of the methodologies for key preclinical experiments cited in this guide.

The CUS model is a widely used paradigm to induce depressive-like behaviors in rodents.

- Animals: Male Sprague-Dawley or Wistar rats.
- Procedure: Animals are subjected to a series of mild, unpredictable stressors over a period of several weeks. Stressors may include:
  - Food and water deprivation
  - Cage tilt
  - Reversed light/dark cycle
  - Forced swimming in cold water
  - Stroboscopic illumination
  - White noise



- Behavioral Assessment: Depressive-like behaviors such as anhedonia (measured by the Sucrose Preference Test), behavioral despair (measured by the Forced Swim Test), and anxiety (measured by the Open Field Test) are assessed.[7]
- Drug Administration: YL-0919 or a comparator drug is typically administered orally (i.g.) during the final weeks of the stress regimen.



Click to download full resolution via product page

Experimental workflow for the Chronic Unpredictable Stress (CUS) model.

The FST is a behavioral despair test used to screen for antidepressant efficacy.[8]



- Apparatus: A cylindrical tank filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
- Procedure: Mice or rats are placed in the water tank for a 6-minute session.[9] The duration of immobility (making only movements necessary to keep the head above water) is recorded, typically during the last 4 minutes of the test.
- Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.

The TST is another widely used behavioral despair test, primarily in mice.

- Procedure: Mice are suspended by their tails using adhesive tape for a 6-minute period.[2]
   The duration of immobility is recorded.
- Interpretation: A reduction in the total time spent immobile is interpreted as an antidepressant-like effect.

Western blotting is used to quantify the expression levels of specific proteins, such as BDNF and phosphorylated mTOR.

- Sample Preparation: Brain tissue (e.g., hippocampus, prefrontal cortex) is dissected and homogenized in a lysis buffer.
- Electrophoresis and Transfer: Protein samples are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).
- Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-BDNF, anti-phospho-mTOR) and then with secondary antibodies conjugated to an enzyme.
- Detection: The signal is detected using a chemiluminescent substrate, and the band intensity
  is quantified to determine the relative protein expression levels.[10][11]

### Conclusion

The preclinical data for **Hypidone hydrochloride** (YL-0919) suggests a promising profile as a novel antidepressant with a potentially rapid onset of action. Its multi-target mechanism, particularly its effects on the sigma-1 receptor and the BDNF-mTOR signaling pathway,







distinguishes it from currently available antidepressants. While the lack of publicly available clinical trial data precludes any conclusions about its safety and efficacy in humans, the extensive preclinical evidence provides a strong rationale for its continued clinical development for the treatment of MDD and potentially other stress-related psychiatric disorders. Further research is needed to translate these preclinical findings into clinical benefits.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 2. The Tail Suspension Test [jove.com]
- 3. Tail suspension test Wikipedia [en.wikipedia.org]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. The tail suspension test: a new method for screening antidepressants in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mouse Forced Swim Test PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioural despair test Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. BDNF Activates mTOR to Regulate GluR1 Expression Required for Memory Formation -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Preclinical Data Overview of Hypidone Hydrochloride (YL-0919)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775583#early-phase-clinical-trial-data-for-hypidone-hydrochloride]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com